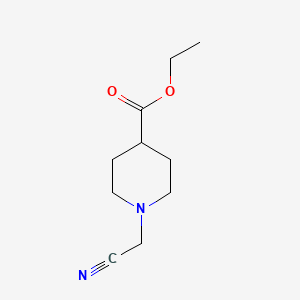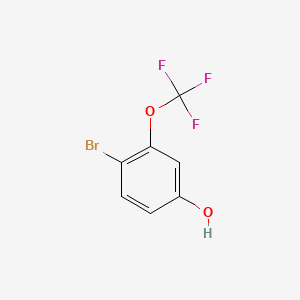
4-Brom-3-(Trifluormethoxy)phenol
Übersicht
Beschreibung
4-Bromo-3-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4BrF3O2 and a molecular weight of 257.00 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its unique structural features, which include a bromine atom, a trifluoromethoxy group, and a phenol group.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(trifluoromethoxy)phenol is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biochemistry: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
4-Bromo-3-(trifluoromethoxy)phenol is a phenolic organic compound . It is often used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound in the SM coupling reaction is the palladium catalyst .
Mode of Action
In the SM coupling reaction, 4-Bromo-3-(trifluoromethoxy)phenol acts as a boron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the 4-Bromo-3-(trifluoromethoxy)phenol, which acts as a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the sm coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
The primary result of the action of 4-Bromo-3-(trifluoromethoxy)phenol is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of 4-Bromo-3-(trifluoromethoxy)phenol can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Moreover, the organoboron reagents used in the reaction, including 4-Bromo-3-(trifluoromethoxy)phenol, are generally stable, readily prepared, and environmentally benign .
Biochemische Analyse
Biochemical Properties
4-Bromo-3-(trifluoromethoxy)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in electrophilic halogenation reactions, where it can act as a substrate for enzymes that catalyze such reactions . The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, leading to potential inhibition or modification of enzyme activity.
Cellular Effects
The effects of 4-Bromo-3-(trifluoromethoxy)phenol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to altered cellular responses . Additionally, it has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 4-Bromo-3-(trifluoromethoxy)phenol exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . The compound’s ability to form covalent bonds with active sites of enzymes is a key aspect of its mechanism of action. This interaction can result in the inhibition of enzyme activity, thereby affecting various biochemical pathways . Additionally, 4-Bromo-3-(trifluoromethoxy)phenol can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-(trifluoromethoxy)phenol change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-3-(trifluoromethoxy)phenol is relatively stable under ambient conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-(trifluoromethoxy)phenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 4-Bromo-3-(trifluoromethoxy)phenol can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
4-Bromo-3-(trifluoromethoxy)phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body . The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of 4-Bromo-3-(trifluoromethoxy)phenol within cells and tissues are critical aspects of its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its accumulation and activity. The distribution of 4-Bromo-3-(trifluoromethoxy)phenol within tissues can also affect its overall biochemical effects .
Subcellular Localization
The subcellular localization of 4-Bromo-3-(trifluoromethoxy)phenol plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Vorbereitungsmethoden
The synthesis of 4-Bromo-3-(trifluoromethoxy)phenol typically involves the bromination of 3-(trifluoromethoxy)phenol. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a bromine atom at the 4-position of the phenol ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-Bromo-3-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-(trifluoromethoxy)phenol can be compared with other similar compounds such as:
4-Bromo-3-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Bromo-4-(trifluoromethoxy)phenol: Similar structure but with the bromine and trifluoromethoxy groups in different positions.
4-Chloro-3-(trifluoromethoxy)phenol: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of 4-Bromo-3-(trifluoromethoxy)phenol lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts .
Eigenschaften
IUPAC Name |
4-bromo-3-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJZBAVEKVWHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590675 | |
| Record name | 4-Bromo-3-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-93-0 | |
| Record name | 4-Bromo-3-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


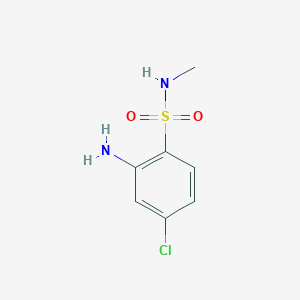
![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)
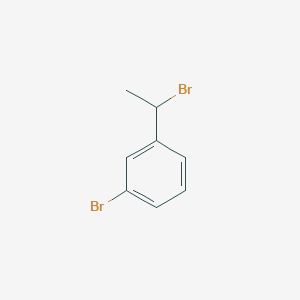
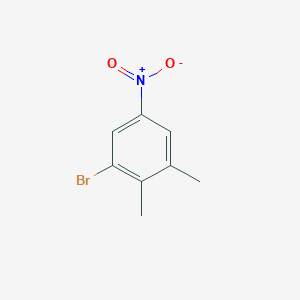

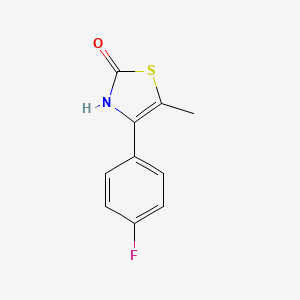
![9-[4-(tert-Butyl)phenyl]-9H-carbazole](/img/structure/B1286998.png)

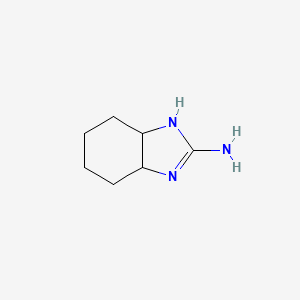
![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)
![2-Azabicyclo[2.2.1]heptan-3-ylmethanol](/img/structure/B1287013.png)

